(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a chemical compound with significant implications in pharmaceutical research. Its systematic name reflects its complex structure, which includes a spirocyclic framework and a nitrogen-containing heterocycle. The compound is classified as an organic amine and is primarily utilized in medicinal chemistry.
This compound is cataloged under the CAS number 2055761-19-6 and has a molecular formula of with a molecular weight of approximately 243.18 g/mol . It is often referenced in the context of drug development, particularly in relation to inhibitors targeting specific cancer pathways, such as KRASG12C inhibitors .
The synthesis of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves multi-step organic reactions that may include:
The specific reaction pathways can vary based on starting materials and desired yields, but careful optimization is essential to achieve high purity and yield .
The molecular structure of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride exhibits a unique spiro configuration:
The compound's structural representation can be denoted using SMILES notation: C[C@@H]1OCC2(CCNCC2)[C@@H]1N.[H]Cl.[H]Cl
.
(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific therapeutic targets or enhancing its pharmacokinetic properties .
The mechanism of action for (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is primarily linked to its role in inhibiting certain protein interactions involved in oncogenic signaling pathways. It has been studied as part of combinations targeting KRAS mutations, where it functions by:
Research indicates that dosing regimens can vary significantly depending on the target pathway and desired therapeutic effect .
The physical properties of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride include:
Chemical properties include:
Additional properties such as melting point or boiling point are often not specified but can be critical for practical applications.
(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2